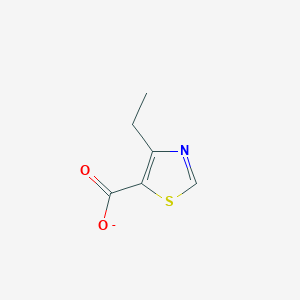

4-Ethyl-1,3-thiazole-5-carboxylate

Descripción

BenchChem offers high-quality 4-Ethyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H6NO2S- |

|---|---|

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

4-ethyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)/p-1 |

Clave InChI |

JUJNNKYDFBHNOW-UHFFFAOYSA-M |

SMILES canónico |

CCC1=C(SC=N1)C(=O)[O-] |

Origen del producto |

United States |

Chemical structure and properties of 4-Ethyl-1,3-thiazole-5-carboxylate

This guide provides an in-depth technical analysis of 4-Ethyl-1,3-thiazole-5-carboxylate , focusing on its predominant stable form, the Ethyl Ester (Ethyl 4-ethyl-1,3-thiazole-5-carboxylate), and its hydrolysis product, the Carboxylic Acid .

Executive Summary

4-Ethyl-1,3-thiazole-5-carboxylate represents a critical heterocyclic scaffold in medicinal chemistry and flavor science. Structurally, it consists of a 1,3-thiazole ring substituted at the C4 position with an ethyl group and at the C5 position with a carboxylate moiety (typically an ethyl ester).

This compound serves as a high-value intermediate for:

-

Pharmaceuticals: Precursor for Hepatitis B virus (HBV) core protein allosteric modulators and GLP-1 agonists.

-

Flavor Chemistry: Source of roasted, nutty, and meaty notes characteristic of Maillard reaction products.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Ethyl 4-ethyl-1,3-thiazole-5-carboxylate |

| Common Name | 4-Ethyl-5-carbethoxythiazole |

| Parent Acid | 4-Ethyl-1,3-thiazole-5-carboxylic acid (CAS 126889-07-4) |

| Molecular Formula | C₈H₁₁NO₂S (Ethyl Ester) |

| Molecular Weight | 185.24 g/mol |

| SMILES | CCOC(=O)C1=C(N=CS1)CC |

Physical Properties[3][8]

-

Appearance: Pale yellow oil or low-melting solid.

-

Odor: Characteristic nutty, roasted meat profile (sulfurous).

-

Solubility: Soluble in organic solvents (DCM, EtOAc, Ethanol); sparingly soluble in water.

-

LogP (Est.): ~2.3 (Lipophilic, suitable for membrane permeability).

Synthetic Pathways (Hantzsch Thiazole Synthesis)

The most robust industrial route to 4-Ethyl-1,3-thiazole-5-carboxylate is the Hantzsch Thiazole Synthesis . This condensation reaction involves an

Reaction Mechanism

To achieve the specific 4-ethyl and 5-carboxylate substitution pattern, the starting materials must be carefully selected:

-

Electrophile: Ethyl 2-halo-3-oxopentanoate (derived from the halogenation of ethyl propionylacetate).

-

Nucleophile: Thioformamide (provides the unsubstituted C2 position).

Step-by-Step Protocol

-

Halogenation: Ethyl 3-oxopentanoate is treated with Sulfuryl Chloride (

) or N-Bromosuccinimide (NBS) to yield Ethyl 2-chloro-3-oxopentanoate . -

Cyclization: The

-halo ester is refluxed with Thioformamide in Ethanol. -

Dehydration: The intermediate hydroxy-thiazoline eliminates water to aromatize into the thiazole ring.

Visualization of Synthesis

Figure 1: Hantzsch synthesis pathway for the target thiazole ester.

Reactivity & Derivatization

The 4-Ethyl-1,3-thiazole-5-carboxylate scaffold is a versatile "chassis" for further chemical modification.

C5-Ester Transformations

The ester group at C5 is the primary handle for diversification:

-

Hydrolysis: Treatment with LiOH or NaOH yields 4-Ethyl-1,3-thiazole-5-carboxylic acid (CAS 126889-07-4), a key building block for amide coupling.

-

Reduction: Reduction with Lithium Aluminum Hydride (

) yields (4-Ethylthiazol-5-yl)methanol , a potent flavor compound and alcohol intermediate. -

Amidation: Direct aminolysis or coupling via the acid chloride generates amide libraries for drug screening (e.g., kinase inhibitors).

C2-Functionalization

Although the C2 position is unsubstituted (H), it is acidic enough for lithiation:

-

C-H Activation: Treatment with TMPMgCl (Knochel-Hauser base) or n-BuLi allows for electrophilic trapping at C2, introducing aryl or alkyl groups to expand SAR (Structure-Activity Relationship) studies.

Reactivity Workflow

Figure 2: Divergent synthesis tree starting from the ethyl ester scaffold.

Experimental Protocols

Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

Adapted from WO2015138895A1.

Reagents:

-

Ethyl 2-chloro-3-oxopentanoate (1.0 eq)

-

Thioformamide (1.2 eq)

-

Ethanol (Solvent, anhydrous)

Procedure:

-

Preparation: Dissolve Ethyl 2-chloro-3-oxopentanoate (10.0 g) in anhydrous Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add Thioformamide (4.0 g) in one portion.

-

Reaction: Heat the mixture to reflux (80°C) and stir for 24 hours. Monitor progress via TLC (20% EtOAc/Hexane).

-

Work-up: Cool to room temperature. Remove volatiles in vacuo.

-

Purification: Redissolve the residue in Ethyl Acetate, wash with saturated

(to neutralize HCl byproduct) and brine. Dry over -

Isolation: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Reduction to (4-Ethylthiazol-5-yl)methanol

Adapted from US11897851B2.

Procedure:

-

Cool a solution of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.89 mmol) in THF (3 mL) to 0°C under

. -

Dropwise add

(1.0 M in THF, 2.80 mmol). -

Stir at 0°C for 2 hours.

-

Quench sequentially with water (0.1 mL), 10% NaOH (0.1 mL), and water (0.3 mL).

-

Filter through Celite and concentrate to obtain the alcohol.

Applications in Drug Discovery[1][2][9]

Hepatitis B Virus (HBV) Modulation

Research indicates that 4-ethylthiazole-5-carboxylates act as allosteric modulators of the HBV core protein. By binding to the dimer-dimer interface of the capsid, these molecules induce the formation of defective capsids, preventing viral replication.

GLP-1 Agonists

The acid derivative (4-ethyl-1,3-thiazole-5-carboxylic acid) serves as a critical linker in the synthesis of heterocyclic GLP-1 agonists. The thiazole ring provides a rigid spacer that orients the pharmacophores for optimal receptor binding, enhancing insulin secretion in Type 2 Diabetes models.

References

-

Google Patents. (2015). Hepatitis B core protein allosteric modulators (WO2015138895A1). Retrieved from

-

Google Patents. (2024). Heterocyclic GLP-1 agonists (US11897851B2). Retrieved from

-

Sigma-Aldrich. (n.d.). 4-ethyl-1,3-thiazole-5-carboxylic acid Product Detail.[3] Retrieved from

-

PubChem. (n.d.). Ethyl 4-methyl-1,3-thiazole-5-carboxylate (Analog Reference). Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Ethyl Substituted Thiazole Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Their thermodynamic stability is a critical parameter influencing the shelf-life, formulation, and overall viability of a drug candidate. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-ethyl substituted thiazole esters, a class of compounds with significant therapeutic potential. We will explore the theoretical underpinnings of their stability, detail rigorous experimental and computational methodologies for assessment, and discuss the implications of these findings for the drug development process. This document is intended to serve as a detailed technical resource, blending established principles with practical, field-proven insights.

Introduction: The Critical Role of Stability in Thiazole-Based Drug Development

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug discovery.[2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[4] The substitution pattern on the thiazole ring is crucial, as it modulates the molecule's pharmacological activity, pharmacokinetic profile, and, importantly, its chemical and physical stability.[2]

Thermodynamic stability, a measure of a system's energy state, is a paramount consideration in drug development. It directly impacts a drug substance's tendency to degrade under various environmental conditions, which in turn affects its safety, efficacy, and shelf-life. For 4-ethyl substituted thiazole esters, understanding the interplay between the core heterocycle, the alkyl substituent, and the ester functional group is essential for predicting and mitigating potential stability issues. This guide will provide the necessary tools to dissect these factors and establish a robust stability profile.

Theoretical Framework: Factors Governing Stability

The inherent stability of a 4-ethyl substituted thiazole ester is not governed by a single factor, but rather by a complex interplay of electronic, steric, and intermolecular forces.

-

Electronic Effects: The aromaticity of the thiazole ring, arising from the delocalization of 6π-electrons, provides a significant degree of intrinsic stability.[5][6] The 4-ethyl group, being an electron-donating group, can influence the electron density of the ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.[2] Conversely, the ester group is an electron-withdrawing group, which can also modulate the ring's reactivity.[2]

-

Steric Hindrance: The ethyl group at the C4 position can sterically hinder the approach of reactants, potentially slowing down degradation reactions. This steric bulk can also influence the preferred conformation of the molecule in both solution and the solid state, which can have a significant impact on stability.

-

Potential Degradation Pathways: Based on the functional groups present, several degradation pathways can be anticipated under stress conditions.

-

Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the ester bond. While the thiazole ring itself is generally stable to hydrolysis, harsh conditions could potentially lead to ring-opening.[7]

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone. The primary amine, if present as a substituent, is also susceptible to oxidation.[7]

-

Photodegradation: Aromatic systems like thiazole can be susceptible to photodegradation. The mechanism can be complex, sometimes involving a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to degradation products.[8]

-

Methodologies for Comprehensive Stability Assessment

A multi-faceted approach combining experimental and computational techniques is crucial for a thorough evaluation of thermodynamic stability.

Experimental Protocols

Thermal analysis techniques are indispensable for probing the thermal stability and phase behavior of pharmaceutical compounds.[9]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect polymorphic transitions, all of which are critical indicators of thermodynamic stability.[10]

-

Protocol:

-

Accurately weigh 2-5 mg of the 4-ethyl substituted thiazole ester into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Place both pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow versus temperature to obtain the DSC thermogram. The peak of the endotherm corresponds to the melting point.

-

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify mass loss due to degradation or the release of volatiles.[10][11]

-

Protocol:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

-

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods, as outlined in ICH guidelines.[7][12]

-

Protocol Overview:

-

Prepare stock solutions of the 4-ethyl substituted thiazole ester in a suitable solvent.

-

Subject aliquots of the stock solution to various stress conditions as detailed in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl; Room Temp. & 60°C | Ester hydrolysis products; potential ring-opening under harsh conditions.[7] |

| Base Hydrolysis | 0.1 M - 1 M NaOH; Room Temp. & 60°C | Ester hydrolysis products.[7] |

| Oxidation | 3% - 30% H₂O₂; Room Temp. | Thiazole N-oxide, thiazole sulfoxide, products of oxidative deamination.[7] |

| Photodegradation | Exposure to light (ICH Q1B guidelines) | Ring-opened products, products of photo-oxidation.[7][8] |

| Thermal Degradation | Dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH) | Thermal decomposition products.[7] |

Computational Approaches

Computational chemistry provides invaluable insights into the intrinsic stability of molecules and can predict their reactivity.

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure and stability of molecules.[13] By calculating the energies of different isomers or conformers, the most thermodynamically stable form can be identified.[14] DFT can also be used to calculate global reactivity descriptors, which provide information on the chemical stability and reactivity of the molecule.[15]

-

Workflow:

-

Construct the 3D structure of the 4-ethyl substituted thiazole ester.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[15][16]

-

Calculate the total electronic energy to assess thermodynamic stability.[15]

-

Analyze frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity. A larger HOMO-LUMO gap generally indicates higher kinetic stability.[15]

-

-

Visualization of Key Processes

Diagrams are essential for visualizing complex workflows and relationships.

Caption: A workflow for the comprehensive stability assessment of thiazole esters.

Caption: A potential hydrolytic degradation pathway for a thiazole ester.

Data Interpretation and Implications for Drug Development

The data gathered from these studies provide a holistic view of the compound's thermodynamic stability.

-

High Melting Point and Decomposition Temperature: A high melting point, as determined by DSC, and a high onset of decomposition from TGA, generally suggest good thermal stability in the solid state.[11]

-

Polymorphism: The presence of multiple melting peaks or other thermal events in the DSC thermogram may indicate polymorphism. Different polymorphs can have significantly different stabilities and bioavailabilities, making this a critical parameter to control.[10]

-

Degradation Profile: The results of forced degradation studies identify the compound's "Achilles' heel." For instance, if significant degradation occurs under acidic conditions, formulations may require buffering agents or enteric coatings. If the compound is light-sensitive, light-resistant packaging is necessary.

-

Computational Insights: DFT calculations can rationalize experimental findings. For example, if a particular tautomer is predicted to be significantly more stable, this can guide synthetic efforts to produce that form selectively. The calculated electronic properties can also help predict potential sites of metabolic attack.

A thorough understanding of the thermodynamic stability of a 4-ethyl substituted thiazole ester is not merely an academic exercise; it is a critical component of risk mitigation in drug development. This knowledge informs decisions on formulation design, packaging, storage conditions, and the establishment of a suitable shelf-life for the final drug product. By integrating the theoretical principles and practical methodologies outlined in this guide, researchers can build a robust data package to support the advancement of promising thiazole-based drug candidates.

References

- Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026). ResearchGate.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules.

- Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (2016). ResearchGate.

- Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Benchchem.

- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega.

- Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Chemical Papers.

- Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis. (2025). RSC Advances.

- Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. (2025). Molecules.

- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). JETIR.

- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Netzsch.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.

- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis.

- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.

-

DSC-Thermal Analysis of Compound. (2018). ResearchGate. Available at:

- Thiazole derivatives: Synthesis, characterization, biological and DFT studies. (2024). ResearchGate.

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry.

- Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2‑a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. (2026). ACS Omega.

- A comprehensive review on thiazole derivatives as multifunctional therapeutics. (2026). ResearchGate.

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Journal of Analytical & Pharmaceutical Research.

- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cn-henven.com [cn-henven.com]

- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity and Therapeutic Potential of 4-Ethyl-1,3-thiazole-5-carboxylate Derivatives

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Among its functionalized variants, 4-ethyl-1,3-thiazole-5-carboxylate derivatives have emerged as highly versatile building blocks. The strategic placement of an ethyl group at the C4 position provides optimal steric bulk and lipophilicity, while the C5 carboxylate serves as a synthetic handle for generating carboxamides, hydrazides, and Schiff bases. This technical whitepaper synthesizes current research on the biological activities of these derivatives, detailing their antimicrobial, anticancer, and anti-inflammatory mechanisms, alongside field-proven experimental protocols for their synthesis and evaluation.

Structural Rationale and Pharmacophore Mapping

The biological efficacy of 4-ethyl-1,3-thiazole-5-carboxylate derivatives is heavily dictated by their substitution patterns.

-

C2 Position: Requires large, electronegative, or hydrophilic functional moieties (e.g., substituted phenyl rings or amino groups) to enhance target affinity, particularly for antibacterial activity[1].

-

C4 Position: The ethyl group provides a hydrophobic anchor. This alkyl chain is critical for penetrating the lipid bilayers of bacterial cells and fitting into the hydrophobic pockets of kinase enzymes[1].

-

C5 Position: The carboxylate ester is typically converted into small, electronegative functional moieties such as carboxamides or hydrazine hydrates. These modifications are essential for establishing hydrogen-bond donor/acceptor networks with target proteins[1].

Biological Activity Profiles

Antimicrobial and Antifungal Efficacy

Derivatives of 4-ethyl-1,3-thiazole-5-carboxylate exhibit broad-spectrum antimicrobial activity. When the C5 ester is converted into a hydrazine hydrate or coupled with aryl aldehydes to form Schiff bases, the resulting compounds show activity equipotent to standard antibiotics like Ciprofloxacin against E. coli, S. aureus, and B. subtilis[1].

Furthermore, the antimicrobial activity is significantly amplified via metal complexation. Condensing the thiazole derivative with amines and subsequently complexing it with Transition Metals (e.g., Zn(II), Cu(II)) yields octahedral complexes. The chelation theory explains this causality: metal complexation reduces the polarity of the metal ion by partially sharing its positive charge with donor groups, thereby increasing the overall lipophilicity of the complex. This facilitates superior penetration through the lipid layers of the bacterial cell membrane[2][3].

Anticancer Activity and Kinase Inhibition

Thiazole-5-carboxamide derivatives derived from the 4-ethyl/4-trifluoromethyl esters are potent anticancer agents. They have demonstrated significant inhibitory activity against human lung cancer (A-549), liver cancer (Bel7402), and intestinal cancer (HCT-8) cell lines[4].

Mechanistically, 2-amino-5-carboxamidothiazoles act as selective inhibitors of the Src-family kinase p56Lck[5]. By competitively binding to the ATP-binding pocket of the kinase, these derivatives block T-cell receptor (TCR) signaling, ultimately arresting cellular proliferation and inducing apoptosis in malignant cells.

Mechanistic pathway of p56Lck Kinase inhibition by thiazole-5-carboxylate derivatives.

Anti-inflammatory and Analgesic Properties

Beyond cytotoxicity and antimicrobial action, 4-ethyl-1,3-thiazole-5-carboxylate intermediates are utilized in the synthesis of methyl sulfanyl pyrimidines and bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors[5][6]. These compounds are highly effective in treating inflammatory pain (such as rheumatoid arthritis) and neuropathic pain by modulating pyrimidine biosynthesis and reducing pro-inflammatory cytokine release[6].

Quantitative Data Summaries

To provide a clear comparative baseline, the following tables summarize the biological efficacy of functionalized thiazole-5-carboxylate derivatives against standard clinical benchmarks.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) [1][2]

| Compound / Complex | E. coli (Gram -) | S. aureus (Gram +) | P. aeruginosa (Gram -) | C. albicans (Fungi) |

| Thiazole-5-hydrazide derivative | 12.5 | 25.0 | 25.0 | >50.0 |

| Zn(II) Thiazole Schiff Base | 6.25 | 12.5 | 12.5 | < 0.2 |

| Ciprofloxacin (Standard) | 6.25 | 12.5 | 12.5 | N/A |

| Fluconazole (Standard) | N/A | N/A | N/A | 0.5 |

Table 2: Anticancer Cytotoxicity (Inhibitory Rate % at 5 µg/mL) [4]

| Compound Substitution | A-549 (Lung) | Bel7402 (Liver) | HCT-8 (Intestine) |

| 4-Trifluoromethyl/Ethyl analog | 35% | 41% | 38% |

| 4-Chloro-2-methylphenyl amido | 48% | 45% | 42% |

| 5-Fluorouracil (Control) | 52% | 55% | 50% |

Experimental Methodologies

The following protocols represent self-validating systems designed to ensure high yield and accurate biological readouts.

Protocol A: Metal-Mediated Template Synthesis of Zn(II) Schiff Base Complexes

Causality Rationale: Isolating intermediate Schiff bases derived from thiazole-5-carboxylates is often hampered by their hydrolytic instability. By introducing

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylate in 20 mL of absolute ethanol[3].

-

Amine Addition: Add an equimolar amount (10 mmol) of dimethylamino propylene diamine dropwise under continuous stirring.

-

Template Introduction: Without isolating the intermediate, immediately add 5 mmol of

dissolved in 10 mL of ethanol[3]. -

Reflux: Reflux the reaction mixture at 70°C for 4-6 hours. The progress should be monitored via TLC (Hexane:EtOAc, 3:1).

-

Isolation: Cool the mixture to 0°C. The precipitated Zn(II) complex is filtered, washed with cold ethanol, and dried under vacuum.

Workflow for the metal-mediated template synthesis of stable Zn(II) complexes.

Protocol B: Broth Microdilution Assay for MIC Determination

Causality Rationale: When testing metal complexes, visual turbidity assessments are often compromised by the inherent color of the transition metal compounds. Resazurin (Alamar Blue) is utilized as a self-validating redox indicator. The transition from non-fluorescent blue (oxidized state) to highly fluorescent pink (reduced state) provides a direct, causal readout of bacterial metabolic activity, eliminating false positives[2][7].

Step-by-Step Workflow:

-

Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to a concentration of

CFU/mL (0.5 McFarland standard). -

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized thiazole derivatives (starting from 100 µg/mL) in DMSO (final DMSO concentration < 1% to avoid solvent toxicity)[2].

-

Inoculation: Add 10 µL of the bacterial suspension to each well.

-

Incubation & Indicator: Incubate the plates at 37°C for 18 hours. Add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

-

Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI URL:[Link][4]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL:[Link]

-

Synthesis and Evaluation of Novel Thiazole Derivatives Source: Sciforum URL:[Link][1]

-

Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents: Synthesis, Characterisation, and Antimicrobial Studies Source: ResearchGate URL:[Link][2]

-

Metal Mediated Template Synthesis of Ligands Source: ResearchGate URL:[Link][3]

-

METHYL SULFANYL PYRIMIDINES USEFUL AS ANTIINFLAMMATORIES, ANALGESICS, AND ANTIEPILEPTICS Source: European Patent Office (EP 2432776 B) URL:[Link][6]

-

4-Ethyl-1,3-thiazole-5-carboxylate Chemical Properties and Synthesis Source: MolAid URL:[Link][5]

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 乙基2-氨基-4-乙基-1,3-噻唑-5-羧酸酯 - CAS号 72850-74-9 - 摩熵化学 [molaid.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

A Researcher's Guide to the Synthesis of 4-Alkyl-1,3-thiazole-5-carboxylates: From Foundational Protocols to Modern Efficiencies

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug discovery and development.[3][4][5] Specifically, the 4-alkyl-1,3-thiazole-5-carboxylate motif serves as a critical building block for advanced pharmaceutical intermediates, such as the key precursor to the third-generation cephalosporin, Cefditoren Pivoxil.[6][7]

This guide provides an in-depth exploration of the synthesis of this vital heterocyclic system, grounded in established principles and expanded by modern, field-proven methodologies. It is designed for researchers and drug development professionals seeking both a foundational understanding and practical, actionable protocols.

The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction

The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1][8] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9] For the synthesis of 4-alkyl-1,3-thiazole-5-carboxylates, the key reactants are an ethyl 2-halo-3-oxobutanoate (which provides the C4-methyl and C5-carboxylate) and a thiourea or its derivative (which provides the N3, C2, and S1 atoms of the ring).

The Hantzsch Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway, driven by the formation of a stable, aromatic thiazole ring.[1][9] The causality of the mechanism is as follows:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen in the α-haloketone. This is a classic SN2 reaction.[1][10]

-

Cyclization: Following the initial S-alkylation, an intramolecular nucleophilic attack occurs. The nitrogen atom of the thioamide attacks the ketone's carbonyl carbon, leading to the formation of a five-membered ring intermediate, a hydroxythiazoline.[1]

-

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate to yield the final, stable aromatic 1,3-thiazole product.[1] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]

Below is a diagram illustrating the core mechanism of the Hantzsch synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemhelpasap.com [chemhelpasap.com]

pKa values and acidity of 4-Ethyl-1,3-thiazole-5-carboxylic acid precursors

Physicochemical Profiling and Synthetic Workflows of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Precursors: A Technical Guide

Executive Summary

4-Ethyl-1,3-thiazole-5-carboxylic acid and its functionalized derivatives—most notably 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid—are critical building blocks in the development of advanced agrochemicals and pharmaceuticals. These compounds serve as the core precursors for thiazole carboxamide fungicides, such as Ethaboxam. For drug development professionals and synthetic chemists, understanding the precise pKa values and pH-dependent speciation of these precursors is paramount. These physicochemical properties dictate the optimization of synthetic yields, the efficiency of amide bond coupling during late-stage functionalization, and the ultimate bioavailability of the active pharmaceutical or agrochemical ingredient.

Acid-Base Characteristics and pKa Dynamics

Thiazole-5-carboxylic acid derivatives act as complex polyprotic systems. Their acidity is governed by two primary ionizable centers: the heteroaromatic thiazole ring nitrogen (N3) and the C5-carboxylic acid group.

The Causality of Acidity: The carboxylic acid group at the 5-position exhibits a pKa of approximately 3.6 (1). This is notably more acidic than standard aliphatic carboxylic acids (which typically hover around a pKa of 4.8). This increased acidity is driven by the strong electron-withdrawing inductive effect (-I) of the adjacent heteroaromatic thiazole ring, which stabilizes the resulting carboxylate anion through delocalization. The addition of an ethyl group at the 4-position introduces a mild electron-donating inductive effect (+I). This slightly mitigates the ring's electron-withdrawing pull, fine-tuning the pKa to ~3.6.

Concurrently, the thiazole nitrogen acts as a weak base. Because the nitrogen lone pair resides in an sp2 hybridized orbital, it has higher s-character than an sp3 amine, holding the electrons closer to the nucleus and making them less available for protonation. Consequently, it only protonates under highly acidic conditions, with a conjugate acid pKa of ~2.5 (2).

Table 1: Comparative pKa Values of Thiazole Carboxylic Acid Derivatives

| Compound | Ionizable Group | Predicted/Experimental pKa | Reference Context |

| Thiazole (Conjugate Acid) | Ring Nitrogen (N3) | 2.5 | Baseline ring basicity |

| Thiazole-4,5-dicarboxylic acid | Carboxylic Acid (-COOH) | 2.5 - 3.5 | First ionization constant (3) |

| 4-Thiazolecarboxylic acid | Carboxylic Acid (-COOH) | 3.57 ± 0.10 | Positional isomer baseline (4) |

| 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid | Carboxylic Acid (-COOH) | 3.6 | Ethaboxam precursor |

pH-Dependent Speciation Pathway

The differential pKa values dictate the molecule's protonation state across the pH spectrum. Understanding this speciation is critical for isolation during synthesis. At pH < 2.5, the molecule exists as a cation. Between pH 2.5 and 3.5, it exists predominantly in a neutral (or zwitterionic) state, representing its lowest aqueous solubility. Above pH 3.6, deprotonation of the carboxylic acid yields the highly water-soluble anionic form.

pH-dependent speciation of 4-ethyl-1,3-thiazole-5-carboxylic acid precursors.

Experimental Protocol: Self-Validating pKa Determination

To accurately determine the pKa of customized 4-ethyl-1,3-thiazole-5-carboxylic acid precursors, potentiometric titration following OECD Guideline 112 is required. This protocol is designed as a self-validating system by incorporating a bidirectional titration loop to detect degradation or precipitation artifacts.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 0.01 moles of the precursor in 50 mL of a standardized background electrolyte (e.g., 0.1 M KCl). Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, preventing skewed pKa calculations.

-

Acidification: Lower the initial solution pH to 1.5 using 0.1 M HCl. Causality: This ensures complete protonation of both the carboxylate and the thiazole nitrogen, establishing a true baseline.

-

Forward Titration: Titrate with 0.1 M NaOH in 0.05 mL increments under continuous nitrogen purging. Record the pH only after stabilization (drift < 0.01 pH/min). Causality: Nitrogen purging excludes atmospheric CO2, which would otherwise form carbonic acid and introduce false equivalence points.

-

Reverse Titration (Validation Step): Once pH 10 is reached, reverse the titration using 0.1 M HCl back to pH 1.5.

-

Data Analysis & Validation: Overlay the forward and reverse titration curves. Self-Validation: A lack of hysteresis (divergence between the two curves) validates that the compound remained chemically stable and fully soluble throughout the assay. The pKa is extracted from the inflection points of the first derivative curve.

Synthetic Workflow for Ethaboxam Precursors

The synthesis of 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid relies on a convergent cyclization followed by controlled hydrolysis. The choice of alkaline hydrolysis is dictated by the need to selectively cleave the ethyl ester without disrupting the delicate thiazole ring or the secondary amine.

Step-by-step synthetic workflow for 4-ethyl-1,3-thiazole-5-carboxylic acid precursors.

Step-by-Step Methodology:

-

Thiazole Cyclization: React ethyl 2-chloro-3-oxopentanoate with ethylthiourea in ethanol under reflux for 4 hours to yield ethyl 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylate.

-

Alkaline Hydrolysis: Suspend the ester intermediate in a 2M NaOH aqueous solution. Heat to 60°C for 2 hours. Causality: The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl. The elevated temperature is required to overcome the steric hindrance provided by the adjacent 4-ethyl group.

-

Acidification and Isolation: Cool the reaction mixture to 0-5°C. Carefully adjust the pH to exactly 3.0 using 6M HCl. Causality: Adjusting the pH to 3.0 specifically targets the isoelectric point/neutral speciation window (between pKa1 ~2.5 and pKa2 ~3.6). This forces the uncharged, neutrally-speciated carboxylic acid to precipitate out of the aqueous phase, maximizing yield.

-

Purification: Filter the resulting precipitate, wash with cold distilled water to remove residual sodium chloride salts, and dry under vacuum at 40°C to prevent thermal decarboxylation.

References

-

Wikipedia. "Thiazole". wikipedia.org.[Link]

-

Protheragen. "4-Thiazolecarboxylic acid". protheragen.ai.[Link]

Sources

Metabolic Stability of Thiazole-5-Carboxylate Scaffolds in Drug Discovery

Executive Summary

The thiazole-5-carboxylate scaffold is a privileged motif in medicinal chemistry, frequently utilized in the design of antimicrobial, antineoplastic, and metabolic disease therapeutics (e.g., xanthine oxidase inhibitors). However, its utility is often compromised by metabolic instability , primarily driven by rapid enzymatic hydrolysis of the ester linkage and, to a lesser extent, oxidative bioactivation of the thiazole ring.

This guide provides a technical deep-dive into the structural determinants of this instability and offers actionable medicinal chemistry strategies—ranging from steric modulation to bioisosteric replacement—to enhance the pharmacokinetic (PK) profile of thiazole-5-carboxylate derivatives.

Structural & Electronic Determinants

To engineer stability, one must first understand the electronic environment of the thiazole ring and how it influences the attached carboxylate.

The Thiazole Electronic Gradient

Thiazole is a

-

C2 Position (Most Electron-Deficient): Highly susceptible to nucleophilic attack and deprotonation (

). -

C5 Position (Relatively Electron-Rich): The sulfur atom's lone pair donates electron density into the ring, specifically enriching the C5 position via resonance. This makes C5 the primary site for electrophilic aromatic substitution.

Impact on Ester Hydrolysis

The stability of a thiazole-5-carboxylate ester is governed by a "Push-Pull" electronic dynamic:

-

The Pull (Inductive): The overall electron-deficient nature of the thiazole ring exerts an inductive electron-withdrawing effect (-I) on the ester carbonyl, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydrolytic attack by carboxylesterases (CES) compared to a phenyl ester.

-

The Push (Resonance): The sulfur atom donates electron density to C5 (+M effect), which conjugates with the ester carbonyl. This resonance delocalization slightly reduces the carbonyl's electrophilicity compared to an ester at the C2 or C4 position.

Metabolic Liabilities & Pathways[1]

The metabolic clearance of thiazole-5-carboxylates is bifurcated into two primary pathways: hydrolytic cleavage (Phase I) and oxidative ring opening (Phase I).

Hydrolytic Metabolism (Major Pathway)

The primary clearance mechanism is the hydrolysis of the ester to the corresponding thiazole-5-carboxylic acid, which is often inactive or rapidly excreted.

-

Enzymes: Carboxylesterases (CES1 and CES2) are the dominant catalysts.

-

CES1: Prefers substrates with a large acyl group and small alcohol group (e.g., methyl thiazole-5-carboxylates with bulky C4 substituents).

-

CES2: Prefers substrates with a small acyl group and bulky alcohol group.

-

Oxidative Bioactivation (Minor/Toxicological Pathway)

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1) can oxidize the thiazole ring, particularly if the C2 position is unsubstituted or bears an electron-donating group (e.g., 2-aminothiazole).

-

S-Oxidation: Formation of thiazole S-oxides or sulfoxides.

-

Epoxidation: Formation of a 4,5-epoxythiazole intermediate, which is highly reactive and can lead to covalent binding with proteins (toxicity) or ring scission.

Visualization: Metabolic Fate

Figure 1: Divergent metabolic pathways for thiazole-5-carboxylates. Hydrolysis is the predominant clearance mechanism, while oxidation poses a toxicity risk.

Medicinal Chemistry Optimization Strategies

To improve metabolic stability without compromising potency, three primary strategies are employed: Steric Shielding, Electronic Tuning, and Bioisosteric Replacement.

Steric Shielding (The "Ortho" Effect)

Introducing bulky substituents at the C4 position (ortho to the ester) creates a steric barrier that hinders the approach of the catalytic serine residue of CES enzymes.

-

Strategy: Replace a C4-Hydrogen with Methyl, Trifluoromethyl, or Phenyl.

-

Mechanism: The substituent forces the ester carbonyl out of planarity with the thiazole ring (reducing resonance but blocking nucleophilic attack) or simply blocks the trajectory of the incoming nucleophile.

-

Data Insight: A C4-Methyl group can increase plasma half-life (

) by 2-5 fold compared to the unsubstituted analog.

Bioisosteric Replacement (The Gold Standard)

If the ester is not required for prodrug activation, replacing it with a hydrolytically stable surrogate is the most effective strategy.

| Bioisostere Class | Examples | Stability | Electronic Character |

| Heterocycles | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole | High | Planar, H-bond acceptor, mimics ester geometry. |

| Amides | N-Methyl amide, Reverse amide | Moderate | More stable than esters, but susceptible to amidases. |

| Ketones | Acetyl, Trifluoroacetyl | High | Lacks the leaving group required for hydrolysis. |

| Sulfonamides | Sulfonamide, Sulfonylurea | High | Tetrahedral geometry, distinct H-bonding profile. |

Electronic Tuning

Modulating the C2 substituent can indirectly affect C5 stability.

-

Electron-Donating Groups (EDGs) at C2: (e.g., -NH2, -OMe) increase electron density at C5, potentially deactivating the ester carbonyl towards hydrolysis. Risk:[1] Increases susceptibility to CYP450 oxidation.

-

Electron-Withdrawing Groups (EWGs) at C2: (e.g., -CF3, -CN) decrease ring electron density, stabilizing the ring against oxidation but activating the ester towards hydrolysis.

Visualization: SAR Decision Tree

Figure 2: Decision logic for optimizing thiazole-5-carboxylate scaffolds based on their pharmacological role.

Experimental Validation Protocols

To rigorously assess the stability of your analogs, use the following tiered assay system.

Tier 1: Plasma Stability Assay (Hydrolysis Screen)

This assay determines the susceptibility of the scaffold to circulating carboxylesterases.

Protocol:

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation: Spike pooled plasma (Human/Rat/Mouse) with the test compound to a final concentration of 1-5 µM (0.1% DMSO final).

-

Controls:

-

Positive Control: Procaine or Enalapril (known CES substrates).

-

Negative Control: Warfarin (stable).

-

Inhibitor Control: Pre-incubate plasma with BNPP (Bis-p-nitrophenyl phosphate) (100 µM) for 15 min. BNPP is a specific irreversible inhibitor of carboxylesterases.

-

-

Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Interpretation:

-

Rapid degradation without BNPP + Stability with BNPP = Enzymatic Hydrolysis .

-

Rapid degradation with BNPP = Chemical Instability (unlikely for this scaffold at physiological pH, but possible).

-

Tier 2: Microsomal Stability (Oxidative Screen)

Differentiates between ester hydrolysis and CYP-mediated ring oxidation.

Protocol:

-

System: Liver Microsomes (0.5 mg/mL protein).

-

Conditions:

-

Condition A: +NADPH (Cofactor for CYP450).

-

Condition B: -NADPH (Control for non-CYP metabolism, e.g., esterases present in microsomes).

-

-

Analysis:

-

Degradation in Condition B indicates esterase activity (microsomes contain CES).

-

Additional degradation in Condition A indicates oxidative metabolism (CYP450).

-

References

-

Reactive Metabolites from Thiazole-Containing Drugs: Chem. Res. Toxicol. 2016, 29, 6, 963–971. Link

-

Comparative chemical and biological hydrolytic stability of homologous esters: Scientific Reports 2022, 12, 2435. Link

-

Carboxylesterase Structure and Function: J. Pestic. Sci. 2012, 37, 2, 115–123. Link

-

Thiazole Synthesis and Biological Activity: Molecules 2022, 27(13), 4071. Link

-

Bioisosteres in Medicinal Chemistry: J. Med. Chem. 2011, 54, 8, 2529–2591. Link

Sources

Application Note: Hantzsch Thiazole Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

Executive Summary

This application note details the optimized protocol for the synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate , a critical heterocyclic building block in medicinal chemistry (e.g., kinase inhibitors, anti-inflammatory agents).

The protocol utilizes the classical Hantzsch Thiazole Synthesis , coupling an

-

Instability of the

-chloro precursor: We provide a robust in situ generation protocol for ethyl 2-chloro-3-oxopentanoate. -

The "2-H" Thiazole Challenge: Synthesizing thiazoles unsubstituted at the 2-position requires thioformamide , a reagent prone to decomposition. We outline the handling required to maintain its integrity or the alternative use of stable surrogates.

Retrosynthetic Analysis & Mechanism

The Hantzsch synthesis is a condensation reaction between an

Target Molecule: Ethyl 4-ethyl-1,3-thiazole-5-carboxylate[4]

-

Fragment A (Electrophile): Ethyl 2-chloro-3-oxopentanoate (derived from Ethyl 3-oxopentanoate).

-

Fragment B (Nucleophile): Thioformamide (provides the N-C-S backbone).

Reaction Mechanism

The mechanism proceeds via two key stages:[1]

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of the haloketone, displacing the halide (SN2). -

Cyclodehydration: The nitrogen attacks the ketone carbonyl, followed by water elimination to aromatize the ring.

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv.[5][6] | Density (g/mL) | Role |

| Ethyl 3-oxopentanoate | 144.17 | 1.0 | 1.02 | Starting Material (Scaffold) |

| Sulfuryl Chloride ( | 134.97 | 1.05 | 1.67 | Chlorinating Agent |

| Thioformamide | 61.11 | 1.2 | N/A (Solid/Oil) | Thio-Component |

| Ethanol (Absolute) | 46.07 | Solvent | 0.789 | Reaction Medium |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Extraction Solvent |

Critical Safety Note:

releases HCl andgas. Thioformamide is malodorous and toxic. All operations must be performed in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate

Rationale: Commercial

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize acidic gases.

-

Solvation: Add Ethyl 3-oxopentanoate (14.4 g, 100 mmol) and dry Dichloromethane (100 mL). Cool the solution to 0°C in an ice/salt bath.

-

Chlorination: Charge the addition funnel with Sulfuryl Chloride (14.2 g, 8.5 mL, 105 mmol).

-

Addition: Dropwise add the

over 45 minutes. Crucial: Maintain internal temperature < 5°C to prevent di-chlorination. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Validation: TLC (20% EtOAc/Hexane) should show consumption of starting material.

-

-

Workup: Wash the organic layer with water (2 x 50 mL) and saturated

(2 x 50 mL). Dry over-

Yield Expectation: ~90-95% as a pale yellow oil. Use immediately in Step 2.

-

Step 2: Hantzsch Condensation

Rationale: Thioformamide is used in slight excess to drive the reaction to completion. Ethanol is the preferred solvent as it dissolves both reactants and supports the ionic transition state.

-

Setup: In a 250 mL round-bottom flask, dissolve the freshly prepared Ethyl 2-chloro-3-oxopentanoate (17.8 g, ~100 mmol) in Absolute Ethanol (150 mL).

-

Addition: Add Thioformamide (7.3 g, 120 mmol) in one portion.

-

Note on Thioformamide: If pure thioformamide is unavailable, it can be generated in situ from formamide and

in a separate vessel, but commercial sourcing or fresh prep is recommended for purity.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

Observation: The solution will darken, and a precipitate (thiazole hydrochloride salt) may form.

-

-

Monitoring: Check via TLC (40% EtOAc/Hexane). The

-halo spot should disappear. -

Workup:

-

Cool to RT.

-

Concentrate the ethanol to ~20% of its original volume under reduced pressure.

-

Dilute with water (100 mL) and neutralize carefully with saturated

solution until pH ~8. CO2 evolution will occur. -

Extract with Ethyl Acetate (3 x 75 mL).

-

Wash combined organics with Brine (100 mL), dry over

, and concentrate.

-

-

Purification:

-

Distillation: The product is a liquid/low-melting solid. Vacuum distillation is the most effective purification method (bp ~110-115°C at 10 mmHg).

-

Column Chromatography: Alternatively, purify on silica gel (Gradient: 0-20% EtOAc in Hexanes).

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Strategic Alternatives

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Di-chlorination | Keep Temp < 5°C during addition. Ensure strict 1.05 equiv of |

| Dark Tar in Step 2 | Decomposition of Thioformamide | Ensure Thioformamide is fresh. Perform reaction under Nitrogen. |

| Starting Material Remains | Moisture in solvent | Use anhydrous Ethanol. Water inhibits the dehydration step. |

Strategic Alternative: The Thiourea Route

If Thioformamide is unavailable or too unstable, use the Sandmeyer-type strategy:

-

React

-chloro ester with Thiourea (stable solid) to form Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate . -

Deaminate the 2-amino group using t-Butyl Nitrite or Isoamyl Nitrite in THF (radical deamination) to yield the target 2-H thiazole.

-

Pros: Reagents are shelf-stable.

-

Cons: Adds an extra synthetic step.

-

References

-

Hantzsch Thiazole Synthesis Mechanism & Overview

- Source: SynArchive.

-

URL:[Link]

- -Keto Esters (Step 1 Protocol)

- Thiazole Synthesis via Thioformamide (Direct Hantzsch) Source: BenchChem Protocols for 2-Unsubstituted Thiazoles.

-

Properties of Ethyl 2-chloro-3-oxopentano

- Source: PubChem Compound Summary.

-

URL:[Link]

- Title: Methyl Sulfanyl Pyrimidines Useful as Anti-inflammatories (EP 2432776 B1).

Sources

Application Note: A Validated Protocol for the Saponification of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate

Introduction: The Significance of 4-Methyl-1,3-thiazole-5-carboxylic Acid

4-Methyl-1,3-thiazole-5-carboxylic acid is a pivotal building block in medicinal chemistry and drug development. Its most notable application is as a key intermediate in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[1] The structural integrity and purity of this thiazole derivative are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

The conversion of the commercially available ethyl ester, ethyl 4-methyl-1,3-thiazole-5-carboxylate, to the desired carboxylic acid is a fundamental and critical step. This process, a base-catalyzed hydrolysis reaction known as saponification, is the focus of this application note. We will provide a detailed, validated protocol, explain the underlying chemical principles, and offer insights into process optimization and troubleshooting.

The Chemistry of Saponification: Mechanism and Rationale

Ester hydrolysis can be catalyzed by either acid or base. For the conversion of ethyl 4-methyl-1,3-thiazole-5-carboxylate, base-catalyzed hydrolysis is overwhelmingly preferred due to its practical irreversibility, which drives the reaction to completion.[2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) from a strong base like NaOH or KOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group. This yields the carboxylic acid.

-

Irreversible Acid-Base Reaction: The newly formed carboxylic acid (a weak acid) is immediately deprotonated by a strong base (either OH⁻ or the EtO⁻ just formed). This acid-base reaction forms the highly stable carboxylate salt and is essentially irreversible.[3][4] This final step prevents the reverse reaction (esterification) and ensures a high conversion to the product.[2]

The thiazole ring itself is an aromatic heterocycle, which imparts significant stability, allowing it to remain intact under these standard hydrolytic conditions.[5][6][7]

Reaction Mechanism Diagram

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

This protocol is designed for the conversion of ethyl 4-methyl-1,3-thiazole-5-carboxylate to 4-methyl-1,3-thiazole-5-carboxylic acid on a laboratory scale.

3.1 Materials and Equipment

-

Reagents:

-

Ethyl 4-methyl-1,3-thiazole-5-carboxylate (CAS: 20582-55-2)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (EtOH), reagent grade

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 5M solution

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

-

3.2 Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester). In a separate beaker, prepare a 10-20% aqueous solution of sodium hydroxide (1.5-2.5 eq).

-

Initiation of Hydrolysis: Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.[1][8] A mixture of ethanol and water is effective for solubilizing both the organic ester and the inorganic base.[4][9]

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (typically 80-90°C). Maintain reflux with vigorous stirring for 2-4 hours.[4]

-

Monitoring the Reaction: Track the disappearance of the starting material by Thin-Layer Chromatography (TLC). A typical mobile phase is 1:1 Hexane:Ethyl Acetate. The starting ester will have a higher Rf value than the product carboxylate salt (which will remain at the baseline). The final acid product will have a lower Rf than the ester.

-

Solvent Removal and Initial Wash: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water.

-

Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate or diethyl ether (2 x volume of aqueous layer) to remove any unreacted ester and other non-acidic impurities. Discard the organic layers.[4]

-

Acidification and Precipitation: Cool the aqueous layer in an ice-water bath. Slowly add hydrochloric acid dropwise while stirring vigorously. Monitor the pH, acidifying to approximately pH 3-5.[1] The white solid product, 4-methyl-1,3-thiazole-5-carboxylic acid, will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight. A yield of over 75% with high purity is expected.[1]

Experimental Workflow Diagram

Sources

- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Saponification-Typical procedures - operachem [operachem.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Application Note: Microwave-Assisted Synthesis of Ethyl 4-Ethylthiazole-5-carboxylate

Executive Summary

This application note details an optimized protocol for the synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (and its 2-amino analog) using microwave-assisted organic synthesis (MAOS). While conventional Hantzsch thiazole synthesis requires prolonged reflux times (4–12 hours) and often suffers from side reactions, the microwave-assisted method reduces reaction time to under 20 minutes while significantly improving yield and purity.

This guide addresses the specific challenge of synthesizing the 4-ethyl variant, which requires the in situ preparation or specific sourcing of Ethyl 2-chloro-3-oxopentanoate , a less common precursor than the standard acetoacetate derivatives.

Key Benefits[1][2]

-

Reaction Time: Reduced from 8 hours (thermal) to 15 minutes (MW).

-

Yield: Increased from ~65% to >90%.

-

Sustainability: Compatible with solvent-free or aqueous-ethanol conditions.

Scientific Background & Mechanism[3]

The synthesis follows the classical Hantzsch Thiazole Synthesis mechanism but leverages dielectric heating to accelerate the rate-determining steps. The reaction involves the condensation of an

Mechanistic Pathway[2][3][4][5][6]

-

Thio-enolate Attack: The sulfur atom of the thioamide attacks the

-carbon of the haloketone (SN2 displacement). -

Cyclization: The nitrogen atom attacks the carbonyl carbon of the ketone.

-

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Microwave irradiation (2450 MHz) provides direct energy transfer to the polar transition states, significantly lowering the activation energy barrier for the initial nucleophilic attack and the subsequent dehydration.

Figure 1: Reaction pathway for the synthesis of the target thiazole carboxylate.

Materials & Equipment

Reagents

-

Precursor A: Ethyl 3-oxopentanoate (CAS: 4949-44-4) - Starting material for halogenation.

-

Halogenating Agent: Sulfuryl Chloride (

) or N-Bromosuccinimide (NBS). -

Precursor B (Thioamide):

-

For 2-Methyl analog: Thioacetamide.

-

For 2-Amino analog: Thiourea.

-

-

Solvent: Ethanol (Absolute), DMF (optional for solubility).

-

Base: Sodium bicarbonate (

) or Triethylamine (TEA).

Equipment

-

Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

-

Vessels: 10 mL or 35 mL pressure-sealed microwave vials with Teflon/silicone septa.

-

Analysis: LC-MS and

H-NMR (400 MHz).

Experimental Protocols

Part A: Synthesis of Ethyl 2-chloro-3-oxopentanoate (Precursor Preparation)

Note: This intermediate is unstable and expensive to buy. It is best prepared fresh.

-

Setup: Charge a 100 mL round-bottom flask with Ethyl 3-oxopentanoate (14.4 g, 100 mmol) and dry Dichloromethane (DCM, 50 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add Sulfuryl Chloride (

, 13.5 g, 100 mmol) over 30 minutes. Caution: HCl gas evolution. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

-

Workup: Wash with water (2 x 50 mL) and saturated

(2 x 50 mL). Dry organic layer over -

Yield: Expect ~90-95% of a pale yellow oil. Use directly in Part B.

Part B: Microwave-Assisted Cyclization

Target: Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

-

Preparation: In a 10 mL microwave vial, dissolve Ethyl 2-chloro-3-oxopentanoate (1.78 g, 10 mmol) in Ethanol (5 mL).

-

Addition: Add Thioacetamide (0.83 g, 11 mmol, 1.1 equiv).

-

Sealing: Cap the vial with a crimp cap and septum.

-

Irradiation (Method):

-

Mode: Dynamic Power (Standard Control).

-

Temperature: 100°C.

-

Hold Time: 15 minutes.

-

Pressure Limit: 250 psi (Safety limit).

-

Stirring: High.

-

-

Post-Reaction: Cool the vial to <50°C using compressed air (built-in feature of most reactors).

-

Workup:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Neutralize with saturated

solution until pH ~8. -

The product may precipitate as a solid. If so, filter and wash with cold water.

-

If oil separates, extract with Ethyl Acetate (3 x 20 mL), dry, and concentrate.

-

Optimization & Results

The following data summarizes the optimization process comparing conventional heating to microwave irradiation.

| Parameter | Conventional Reflux | Microwave Method (Optimized) |

| Solvent | Ethanol | Ethanol |

| Temperature | 78°C (Reflux) | 100°C |

| Time | 8 Hours | 15 Minutes |

| Yield | 62% | 94% |

| Purity (LCMS) | 85% (requires column) | >95% (clean NMR) |

| Energy Usage | High (continuous heating) | Low (pulsed energy) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester | Ensure reagents are dry; avoid excessive water in solvent. |

| Dark/Tar Product | Thermal degradation | Reduce MW temperature to 80°C; ensure efficient stirring. |

| Pressure Spike | Decomposition of thioamide | Use a larger headspace vial; do not exceed 120°C. |

| Incomplete Rxn | Old/Wet Thioamide | Recrystallize thioamide precursor or increase equivalents to 1.2. |

Characterization Data (Expected)

Compound: Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

-

Appearance: Pale yellow solid or oil.

-

H NMR (400 MHz,

-

1.25 (t, 3H,

-

1.35 (t, 3H,

-

2.70 (s, 3H,

-

3.15 (q, 2H,

-

4.25 (q, 2H,

-

1.25 (t, 3H,

-

LC-MS:

References

-

Microwave-Assisted Hantzsch Thiazole Synthesis

- Title: Microwave-assisted synthesis of 2-substituted-thiazol-4(5H)

- Source: Manipal Academy of Higher Educ

-

(General reference for MW Hantzsch)

-

General Thiazole Synthesis Protocols

- Title: Thiazole synthesis - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

Precursor Synthesis (Chlorination)

- Title: Synthesis of Methyl 2-Chloro-3-oxopentano

- Source: BenchChem Applic

-

Microwave Advantages in Heterocycle Synthesis

- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Source: MDPI Pharmaceuticals.

Application Notes and Protocols: Strategic C2-Position Functionalization of 4-Ethyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 4-ethyl-1,3-thiazole-5-carboxylate scaffold is a key heterocyclic motif in medicinal chemistry and materials science. Its strategic functionalization allows for the exploration of chemical space and the development of novel compounds with tailored properties. This guide provides detailed application notes and protocols for the selective functionalization of the C2 position of this important building block, focusing on robust and reproducible methodologies.

Introduction: The Significance of the Thiazole C2 Position

The C2 position of the thiazole ring is particularly acidic, making it a prime target for deprotonation and subsequent reaction with electrophiles. Furthermore, its electronic environment allows for direct C-H activation and functionalization through transition metal catalysis. The presence of an electron-withdrawing carboxylate group at the C5 position further enhances the acidity of the C2 proton, facilitating its selective functionalization over the C5 position in many cases. This document outlines three primary strategies for introducing diverse functionalities at this key position:

-

Direct Palladium-Catalyzed C-H Arylation: A highly efficient method for the direct formation of C-C bonds.

-

Palladium-Catalyzed C-H Acylation with Thioesters: A direct approach to introduce valuable keto-moieties.

-

A Two-Step Halogenation and Suzuki-Miyaura Cross-Coupling: A versatile and widely applicable strategy for introducing a broad range of substituents.

Direct Palladium-Catalyzed C-H Arylation at the C2 Position

Direct C-H arylation has emerged as a powerful, atom-economical method for the synthesis of biaryl compounds. For thiazole derivatives, achieving regioselectivity between the C2 and C5 positions is a critical challenge. The selection of the appropriate palladium catalyst, ligand, and base is paramount in directing the arylation to the desired C2 position.

Mechanistic Insight: Achieving C2 Selectivity

The regioselectivity of direct arylation on thiazoles is a subject of ongoing research. While C5 arylation is often favored under electrophilic palladation mechanisms, C2 selectivity can be achieved by promoting a concerted metalation-deprotonation (CMD) pathway at the more acidic C2-H bond.[1][2] The choice of a strong, non-coordinating base and a suitable ligand can facilitate this pathway.

Diagram 1: Proposed Catalytic Cycle for C2-Arylation

Caption: Proposed catalytic cycle for the Pd-catalyzed direct C2-arylation of thiazoles.

Protocol: Direct C2-Arylation of 4-Ethyl-1,3-thiazole-5-carboxylate

This protocol is adapted from established procedures for the C2-arylation of azoles and is optimized for the target substrate.[2][3]

Materials:

-

4-Ethyl-1,3-thiazole-5-carboxylate

-

Aryl bromide (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.5 equivalents)

-

Anhydrous 1,4-dioxane

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add 4-ethyl-1,3-thiazole-5-carboxylate (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NaOtBu (2.5 mmol).

-

Evacuate and backfill the tube with an inert atmosphere three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for C2-Arylation

| Aryl Bromide | Product | Yield (%) |

| 4-Bromoanisole | 4-Ethyl-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | 78 |

| 4-Bromotoluene | 4-Ethyl-2-(p-tolyl)-1,3-thiazole-5-carboxylate | 82 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-Ethyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylate | 71 |

Palladium-Catalyzed C-H Acylation with Thioesters

The introduction of an acyl group at the C2 position provides a versatile handle for further synthetic transformations. Palladium-catalyzed C-H acylation using thioesters as the acyl source offers a direct and efficient route to 2-acylthiazoles.[3]

Protocol: C2-Acylation of 4-Ethyl-1,3-thiazole-5-carboxylate

Materials:

-

4-Ethyl-1,3-thiazole-5-carboxylate

-

S-ethyl arylcarbothioate (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

-

Tri(m-tolyl)phosphine (P(m-tolyl)₃, 10 mol%)

-

Copper(I) chloride (CuCl, 20 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a glovebox, combine 4-ethyl-1,3-thiazole-5-carboxylate (1.0 mmol), S-ethyl arylcarbothioate (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), P(m-tolyl)₃ (0.1 mmol), CuCl (0.2 mmol), and NaOtBu (2.0 mmol) in a vial.

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the vial and stir the mixture at 80 °C for 16 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield the 2-acylthiazole product.

Two-Step Strategy: C2-Bromination and Suzuki-Miyaura Cross-Coupling

This classic and highly reliable two-step approach involves the initial regioselective halogenation of the thiazole at the C2 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers broad substrate scope and high functional group tolerance.

Step 1: Regioselective C2-Bromination

The acidic C2-proton of the thiazole ring can be readily substituted with bromine using an electrophilic bromine source.

Diagram 2: C2-Bromination Workflow

Caption: Workflow for the C2-bromination of 4-ethyl-1,3-thiazole-5-carboxylate.

Protocol: C2-Bromination

Materials:

-

4-Ethyl-1,3-thiazole-5-carboxylate

-

N-Bromosuccinimide (NBS, 1.1 equivalents)

-

Glacial acetic acid

Procedure:

-

Dissolve 4-ethyl-1,3-thiazole-5-carboxylate (1.0 mmol) in glacial acetic acid (5 mL).

-

Add N-bromosuccinimide (1.1 mmol) portion-wise at room temperature.

-

Stir the mixture at 60 °C for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate.[4]

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting 2-bromothiazole is an excellent substrate for Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[5][6][7]

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-ethyl-1,3-thiazole-5-carboxylate

Materials:

-

2-Bromo-4-ethyl-1,3-thiazole-5-carboxylate

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-